(2-Cyclopropyl-1,3-oxazol-5-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-cyclopropyl-1,3-oxazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-4-9-7(10-6)5-1-2-5/h4-5H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSLAVDUXCDFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226290-67-0 | |
| Record name | (2-cyclopropyl-1,3-oxazol-5-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The 1,3 Oxazole Heterocycle As a Privileged Scaffold in Medicinal and Organic Chemistry
The 1,3-oxazole is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. This scaffold is considered "privileged" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds, including natural products and synthetic drugs. derpharmachemica.comijpdd.org Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, such as antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. ijpdd.orgthepharmajournal.com
The structural and electronic properties of the oxazole (B20620) ring contribute to its versatility. It is a weakly basic aromatic compound with multiple sites for substitution, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity. thepharmajournal.com The oxazole nucleus is a key component in several approved drugs, highlighting its importance in drug design and development. ijpdd.org For instance, oxazole derivatives have been incorporated into tyrosine kinase inhibitors and COX-2 inhibitors. derpharmachemica.comijpdd.org
Significance of Cyclopropyl and Methanamine Moieties in the Design of Biologically Active Compounds
The incorporation of cyclopropyl (B3062369) and methanamine groups into molecular structures is a well-established strategy in the design of biologically active compounds. Each moiety imparts specific properties that can enhance a compound's pharmacological profile.
The cyclopropyl group is a three-membered carbocyclic ring that offers a unique combination of rigidity and lipophilicity. iris-biotech.de Its compact and strained nature can introduce conformational constraints, which can lead to more favorable binding to biological targets. iris-biotech.de Key features of the cyclopropane (B1198618) ring include the coplanarity of its three carbon atoms and the enhanced π-character of its C-C bonds. nih.gov In drug discovery, the cyclopropyl group is often used to:
Enhance Potency: By providing a rigid scaffold that can optimize interactions with a target receptor. nih.govsemanticscholar.org
Increase Metabolic Stability: The C-H bonds in a cyclopropyl ring are stronger than those in linear alkyl chains, making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. hyphadiscovery.com
Improve Physicochemical Properties: It can influence properties such as lipophilicity and pKa. iris-biotech.de For example, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity. iris-biotech.de
Reduce Off-Target Effects: By locking the molecule into a more specific conformation. nih.govsemanticscholar.org
The methanamine moiety (-CH2NH2) is a fundamental functional group in many biologically active molecules. nih.gov Amines can act as both hydrogen bond donors and acceptors, enabling them to form crucial interactions with biological targets such as enzymes and receptors. nih.gov The basicity of the amine group also plays a significant role in a molecule's pharmacokinetic properties, including its solubility and ability to cross cell membranes. The presence of a methanamine group can be critical for a compound's biological activity, as seen in various neurotransmitters and alkaloids. nih.gov
Overview of Academic Research Trajectories for 2 Cyclopropyl 1,3 Oxazol 5 Yl Methanamine and Its Structural Analogs
Classical and Modern Approaches to 1,3-Oxazole Core Synthesis
The 1,3-oxazole ring is a fundamental heterocyclic motif present in numerous natural products and pharmacologically active compounds. nih.gov Its synthesis has been a subject of extensive research, leading to the development of several classical and modern methodologies. These methods typically involve the cyclization of precursors containing the requisite carbon, nitrogen, and oxygen atoms.
Classical Methods:
Robinson-Gabriel Synthesis: This is one of the oldest and most well-known methods, involving the cyclodehydration of 2-acylamino ketones in the presence of a strong dehydrating agent like sulfuric acid or polyphosphoric acid. The reaction proceeds through the protonation of the acylamino keto moiety, followed by cyclization and dehydration to form the 2,5-disubstituted oxazole.
Fischer Oxazole Synthesis: Discovered by Emil Fischer in 1896, this method involves the reaction of aromatic aldehydes with equimolar amounts of cyanohydrins in the presence of anhydrous hydrochloric acid in dry ether.
Van Leusen Oxazole Synthesis: A highly versatile method for preparing 5-substituted oxazoles, this reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with an aldehyde in the presence of a base. nih.gov The process involves a two-step [3+2] cycloaddition, where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.gov
Modern Catalytic Methods:
In recent years, transition-metal catalysis has revolutionized oxazole synthesis, offering milder conditions, higher yields, and greater functional group tolerance. rsc.org
Copper-Catalyzed Synthesis: Copper catalysts, such as copper(II) triflate, have been used to synthesize 2,4-disubstituted oxazoles from diazoketones and amides. tandfonline.com Oxidative, copper-catalyzed, solvent-free annulation reactions can also produce triarylated oxazoles from readily available substrates under an atmosphere of molecular oxygen. organic-chemistry.org
Gold-Catalyzed Synthesis: Gold catalysis enables the [2+2+1] annulation of terminal alkynes, nitriles, and an oxygen source to provide 2,5-disubstituted oxazoles under mild conditions. organic-chemistry.org Gold catalysts can also facilitate the cycloisomerization of propargylic amides. researchgate.net
Palladium-Catalyzed Synthesis: Palladium-catalyzed direct arylation offers a powerful tool for functionalizing the oxazole ring at both C-2 and C-5 positions with high regioselectivity, depending on the choice of ligands and solvents. organic-chemistry.org
Iodine-Catalyzed Reactions: Molecular iodine can catalyze the tandem oxidative cyclization of substrates like aromatic aldehydes to form 2,5-disubstituted oxazoles, demonstrating excellent functional group compatibility. organic-chemistry.orgresearchgate.net
Synthetic Routes for the Introduction of the Cyclopropyl Moiety at Position 2 of the Oxazole Ring
The introduction of a cyclopropyl group at the C-2 position of the oxazole ring is a key step in the synthesis of the target molecule. This can be achieved either by constructing the oxazole ring from a cyclopropyl-containing starting material or by attaching the cyclopropyl group to a pre-formed oxazole scaffold. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for its ability to introduce conformational rigidity and improve metabolic stability. iris-biotech.descientificupdate.comnih.gov
A common and direct strategy involves using cyclopropanecarboxylic acid or its derivatives as the starting material. For instance, in a reaction analogous to the Robinson-Gabriel synthesis, a 2-acylamino ketone precursor would be derived from cyclopropanecarboxylic acid. Similarly, one-pot syntheses can be employed where cyclopropanecarboxylic acid reacts with an amino acid and a dehydrative condensing agent to form the 2-cyclopropyl substituted oxazole. tandfonline.comresearchgate.net
Another approach is the reaction of cyclopropanecarboxaldehyde (B31225) with TosMIC, which would place the cyclopropyl group at a position adjacent to the newly formed ring, requiring further steps. A more direct route using a modified Van Leusen approach is not standard for C2 substitution.
Alternatively, cross-coupling reactions can be envisioned on a 2-halo-oxazole intermediate. However, the more convergent approach is to incorporate the cyclopropyl group from the outset. For example, the reaction of an α-haloketone with cyclopropanecarboxamide (B1202528) would lead directly to the 2-cyclopropyl-oxazole skeleton.
| Starting Material | Reagent(s) | Method | Resulting Intermediate |
| Cyclopropanecarboxylic acid | Amino ketone, Dehydrating agent | Robinson-Gabriel type | 2-Cyclopropyl-oxazole derivative |
| Cyclopropanecarboxamide | α-Haloketone | Condensation/Cyclization | 2-Cyclopropyl-oxazole derivative |
| Cyclopropanecarbonitrile | Terminal alkyne, Oxygen source | Gold-catalyzed [2+2+1] annulation | 2-Cyclopropyl-oxazole derivative |
Chemical Transformations to Affix the Methanamine Group at Position 5 of the Oxazole Ring
The installation of a methanamine (-CH₂NH₂) group at the C-5 position of the oxazole ring requires a multi-step transformation of a suitable precursor. The C-5 position is often functionalized using methods like the Van Leusen reaction, which directly introduces substituents from an aldehyde starting material. mdpi.com
A plausible synthetic sequence would involve:
Formation of a C-5 Precursor: Starting with a 2-cyclopropyl-1,3-oxazole, a formyl group (-CHO) can be introduced at the C-5 position via Vilsmeier-Haack reaction or by lithiation followed by quenching with a formylating agent like DMF. Alternatively, a Van Leusen synthesis using an appropriate aldehyde can directly install a functional handle at C5. For example, reacting TosMIC with an aldehyde that already contains a protected aminomethyl group or a precursor like a nitrile is a viable strategy.
Conversion to the Methanamine Group: The C-5 precursor can then be converted to the desired aminomethyl group.
From a Formyl Group: The C-5 aldehyde can undergo reductive amination. This involves reacting the aldehyde with an ammonia (B1221849) source (like ammonia itself or a protected equivalent) in the presence of a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride) to form the primary amine.
From a Nitrile Group: A 5-cyanooxazole intermediate can be reduced to the 5-(aminomethyl)oxazole. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
From a Hydroxymethyl Group: A 5-(hydroxymethyl)oxazole can be converted to a 5-(halomethyl) or 5-(tosyloxymethyl) derivative, followed by nucleophilic substitution with an amine equivalent, such as sodium azide (B81097) (followed by reduction) or phthalimide (B116566) (Gabriel synthesis). nih.gov
A retrosynthetic approach for a similar structure, (2-phenylcyclopropyl)methanamine, involved a sequence including a Wittig reaction, cyclopropanation, reduction of a Weinreb amide, and a Mitsunobu reaction followed by deprotection of a Gabriel imide. nih.gov This highlights the complexity and multiple potential routes for installing such functionalities.
Optimized Reaction Conditions and Catalytic Systems for the Preparation of this compound
Optimizing the synthesis of 2,5-disubstituted oxazoles like the target compound involves careful selection of catalysts, solvents, and reaction conditions to maximize yield and regioselectivity.
Regioselective Synthesis of 1,3-Oxazoles
Achieving the correct 2,5-disubstitution pattern is critical. Many synthetic methods for oxazoles can produce mixtures of regioisomers. However, several strategies provide high regioselectivity for 2,5-disubstituted products. organic-chemistry.org
The Robinson-Gabriel synthesis inherently produces 2,5-disubstituted oxazoles from 2-acylamino ketones.
The Van Leusen reaction of aldehydes with TosMIC is a powerful method for regioselectively producing 5-substituted oxazoles. nih.gov To achieve a 2,5-disubstituted product, one would need to start with a reagent that already contains the C2-substituent precursor.
Iodine-catalyzed tandem oxidative cyclization has been shown to be a practical and simple method for the synthesis of 2,5-disubstituted oxazoles from aromatic aldehydes and other substrates. organic-chemistry.org
A general methodology starting from 2-(phenylsulfonyl)-1,3-oxazole allows for deprotonation to form a C-5 carbanion, which can react with various electrophiles. Subsequent nucleophilic displacement of the sulfonyl group provides a versatile route to 2,5-disubstituted oxazoles. researchgate.net
The table below summarizes catalytic systems known to favor the synthesis of 2,5-disubstituted oxazoles.
| Catalyst System | Reactants | Key Features |
| Iodine (I₂) | Aromatic aldehydes, benzylamines | Tandem oxidative cyclization, good functional group compatibility. organic-chemistry.orgresearchgate.net |
| Gold(I) Complex | Terminal alkynes, nitriles, N-oxide | Heterogeneous catalyst, mild conditions, recyclable. organic-chemistry.org |
| Ruthenium(II) Porphyrin / Copper Salts | Carboxylic acids, phenylacetylenes | Mild conditions, intermolecular C-N and intramolecular C-O bond formation. acs.org |
| p-Toluenesulfonic acid (TsOH) / I₂ | Phenylacetylenes, benzylamines | Cascade cyclization, moderate to excellent yields. researchgate.net |
Stereochemical Considerations in Cyclopropyl Ring Formation
While the parent this compound is achiral, derivatives with substituted cyclopropyl rings would introduce stereocenters. The synthesis of such derivatives requires stereocontrolled methods for cyclopropane (B1198618) formation. Key methods include:
Simmons-Smith Reaction: This reaction involves an organozinc carbenoid (iodomethylzinc iodide) reacting with an alkene to form a cyclopropane. For alkenes with directing groups like allylic alcohols, the cyclopropanation occurs syn to the hydroxyl group, providing high diastereoselectivity.
Catalytic Cyclopropanation with Diazo Compounds: Transition metal catalysts (e.g., based on copper, rhodium, or ruthenium) can decompose diazo compounds to form metal carbenes, which then add to alkenes. The use of chiral ligands on the metal center allows for highly enantioselective cyclopropanations. researchgate.net
Corey-Chaykovsky Reaction: This method uses sulfur ylides to react with α,β-unsaturated ketones or aldehydes to form cyclopropanes. It is particularly useful for forming cyclopropyl ketones.
The choice of method depends on the desired substitution pattern and stereochemistry of the cyclopropyl ring. researchgate.net
Exploration of Green Chemistry Principles in the Synthesis of this compound Derivatives
Applying green chemistry principles to the synthesis of oxazole derivatives aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. ijpsonline.com
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times. researchgate.netijpsonline.com A microwave-assisted Van Leusen synthesis has been reported for preparing 5-aryl-1,3-oxazoles in high yield. nih.govmdpi.com
Ultrasound-Induced Synthesis: Sonication provides an alternative energy source that can promote reactions, particularly in heterogeneous systems. ijpsonline.com
Use of Greener Solvents: Replacing toxic organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a key green chemistry goal. ijpsonline.com The Van Leusen reaction has been successfully performed in water using β-cyclodextrin as a phase-transfer catalyst. nih.gov
Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, is inherently green as it reduces the need for stoichiometric reagents and simplifies product purification. organic-chemistry.orgijpsonline.com
Electrochemical Synthesis: Electrosynthesis can replace hazardous chemical oxidants or reductants with electricity, making the process cleaner and more sustainable. rsc.orgrsc.org Electrochemical methods have been developed for phosphine-mediated deoxygenative [3+2] cycloaddition to form oxazoles from carboxylic acids, avoiding transition metals and toxic oxidants. rsc.org
By incorporating these strategies, the synthesis of this compound and its derivatives can be made more efficient and environmentally friendly.
Systematic Investigation of Substituent Effects on the 1,3-Oxazole Core and Side Chains
The substitution pattern on the 1,3-oxazole ring plays a critical role in determining the biological activity of its derivatives. nih.gov The C2, C4, and C5 positions are all amenable to substitution, with each position offering a unique vector for modifying the molecule's interaction with its biological target. tandfonline.comsemanticscholar.org
In 2,5-disubstituted oxazoles, the substituents are positioned at opposite ends of the heterocyclic ring, allowing them to probe distinct regions of a binding pocket. The electronic nature of these substituents significantly influences the reactivity and properties of the oxazole core. Electron-donating groups can enhance the reactivity of the ring towards electrophiles, which typically attack the C5 position, while electron-withdrawing groups can modulate the acidity of adjacent protons and the ring's susceptibility to nucleophilic attack, particularly at the C2 position. tandfonline.com
SAR studies on various oxazole series have demonstrated that the nature of the C2 and C5 substituents is paramount for potency and selectivity. For instance, in a series of oxazole-based kinase inhibitors, small, lipophilic groups at C2 were found to be favorable, while the C5 position often accommodates larger, more polar functionalities that can form key hydrogen bonding or ionic interactions. mdpi.comed.ac.uk The relative orientation of these substituents, fixed by the rigid oxazole core, is crucial for establishing the correct geometry for optimal target engagement.
Influence of the Cyclopropyl Group at Position 2 on Biological Recognition and Potency
The cyclopropyl group is a highly valued substituent in modern medicinal chemistry, often referred to as a "versatile player." acs.org Its incorporation at the C2 position of the oxazole ring in this compound is expected to confer several advantageous properties that can positively influence biological activity. nih.gov
Key Contributions of the C2-Cyclopropyl Group:
Conformational Rigidity: The three-membered ring introduces significant conformational restraint compared to a more flexible alkyl group like isopropyl, for which it often serves as a bioisostere. This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and potentially increasing binding affinity. acs.org
Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in aliphatic chains. acs.org Placing the cyclopropyl group at C2 can thus protect this position from metabolic attack, potentially leading to improved pharmacokinetic properties such as a longer half-life.
Potency Enhancement: The unique electronic character of the cyclopropyl ring, which possesses enhanced π-character in its C-C bonds, allows it to engage in favorable interactions within a protein's binding pocket. acs.org It can occupy small, hydrophobic pockets effectively and its rigid nature ensures optimal positioning.
The utility of the cyclopropyl group is evident across numerous drug classes, where its introduction has led to significant improvements in potency and drug-like properties. acs.org
The Role of the Methanamine Moiety at Position 5 in Ligand-Target Interactions
The methanamine (-CH₂NH₂) group at the C5 position introduces a basic center and a potent hydrogen-bond donor/acceptor functionality. This moiety is critical for forming specific, high-energy interactions with biological targets, which often dictate the compound's potency and selectivity. researchgate.netunina.it
At physiological pH, the primary amine of the methanamine group is expected to be protonated (-CH₂NH₃⁺), allowing it to form a strong ionic bond, or salt bridge, with an acidic amino acid residue (e.g., aspartate or glutamate) in a receptor's binding site. vu.nl This type of electrostatic interaction is a powerful contributor to binding affinity.
Furthermore, the amine group can act as a hydrogen bond donor. unina.it The three protons on the ammonium (B1175870) cation or the two on the neutral amine can form directional hydrogen bonds with nearby acceptor atoms, such as the carbonyl oxygen atoms of the protein backbone or specific amino acid side chains (e.g., asparagine, glutamine, serine). researchgate.net The methylene (B1212753) spacer provides flexibility, allowing the amine to orient itself optimally to form these crucial interactions. SAR studies on macrocyclic pyridyl polyoxazoles have highlighted that the presence of basic side chains is a key determinant of their cytotoxic activity and ability to stabilize G-quadruplexes. researchgate.net Similarly, in the oxazolidinone class of antibiotics, the 5-(acetylaminomethyl) side chain is a critical determinant of antibacterial activity, and modifications to this group profoundly impact potency. nih.gov
Modifications and Bioisosteric Replacements at Various Positions of this compound
To explore and optimize the biological activity of the this compound scaffold, various modifications can be envisioned at its three key components.
The primary amine of the methanamine group is a prime handle for derivatization to probe the chemical space around the C5 position and fine-tune the molecule's properties.
N-Acylation and N-Sulfonylation: Converting the amine to an amide or sulfonamide neutralizes its basicity and introduces a hydrogen bond acceptor (the carbonyl or sulfonyl oxygen) while retaining a hydrogen bond donor (the N-H). This can fundamentally alter binding modes.
N-Alkylation: Introducing small alkyl groups (e.g., methyl, ethyl) can modulate the amine's basicity (pKa) and steric profile. Secondary amines can still participate in hydrogen bonding and ionic interactions, while tertiary amines lose their hydrogen bond donor capacity but can still form ionic bonds.
Conversion to Urea/Thiourea (B124793)/Guanidine: These modifications introduce functionalities capable of forming extensive and highly directional hydrogen bond networks. An SAR study on oxazolidinones demonstrated that replacing the carbonyl oxygen of an acetamido group with a thiocarbonyl sulfur to form a thiourea derivative led to a 4- to 8-fold increase in in-vitro antibacterial activity compared to the drug linezolid. nih.gov Conversely, converting the acetamido moiety to a more basic guanidino group resulted in decreased activity, highlighting the sensitive nature of these interactions. nih.gov
Table 1: SAR of C5-Aminomethyl Modifications in Oxazolidinone Analogs nih.gov
| Compound | C5-Substituent | Relative In-Vitro Activity |
| Linezolid | -CH₂NHC(=O)CH₃ | Standard |
| Analog 1 | -CH₂CH₂NHC(=O)CH₃ | Decreased |
| Analog 2 | -CH₂NHC(=S)NH₂ | Increased (4-8x) |
| Analog 3 | -CH₂NHC(=NH)NH₂ | Decreased |
While the cyclopropyl ring itself is beneficial, its properties can be further tuned by substitution. Even small modifications can lead to significant changes in activity by altering steric and electronic interactions with the target protein.
SAR studies on other cyclopropyl-containing inhibitors, such as those for the histone demethylase KDM1A, have shown that decorating the cyclopropyl ring or an adjacent phenyl ring can dramatically improve potency. nih.govresearchgate.net For example, adding small, halogenated functional groups can lead to significant improvements in inhibitory activity. nih.gov
Potential Modifications:
Methylation: Adding a methyl group to the cyclopropyl ring can probe for small steric pockets and increase lipophilicity.
Fluorination: Replacing a hydrogen with a fluorine atom can modulate the electronic properties of the ring, create favorable dipole interactions, and block sites of metabolism without significantly increasing steric bulk.
Table 2: Hypothetical SAR of C2-Cyclopropyl Ring Substitutions
| R¹ | R² | R³ | R⁴ | Expected Impact on Activity | Rationale |
| H | H | H | H | Baseline | Unsubstituted cyclopropyl |
| CH₃ | H | H | H | Potentially Increased/Decreased | Probes steric tolerance; increases lipophilicity |
| F | H | H | H | Potentially Increased | Modulates electronics; can improve metabolic stability |
| OH | H | H | H | Potentially Decreased | Increases polarity; may disrupt hydrophobic interactions |
| H | H | CH₃ | CH₃ | Potentially Increased/Decreased | gem-Dimethyl substitution alters conformation and lipophilicity |
Bioisosteric replacement of the central oxazole ring with other five-membered heterocycles is a common strategy to improve potency, selectivity, or pharmacokinetic properties. nih.gov Each isostere presents a unique geometry, electronic distribution, and set of hydrogen bonding capabilities.
Thiazole (B1198619): Replacing the oxygen atom at position 1 with a sulfur atom yields a 1,3-thiazole. The thiazole ring is less electron-rich than oxazole and has a different geometry, which would alter the relative orientation of the C2 and C5 substituents.
Imidazole: Replacing the oxygen with an N-H group yields an imidazole, which introduces an additional hydrogen bond donor and a more basic nitrogen atom. N-alkylation of this second nitrogen provides another point for derivatization.
Isoxazole (B147169): Rearranging the heteroatoms to form an isoxazole would significantly change the vectors of the substituents and the dipole moment of the ring.
Oxadiazoles: Replacing a C-H unit with a nitrogen atom would yield an oxadiazole. For example, replacing the 1,2,4-oxadiazole (B8745197) ring with a more polar 1,3,4-oxadiazole (B1194373) in a series of cannabinoid receptor 2 (CB2) ligands resulted in reduced affinity but was predicted to improve metabolic stability and solubility. nih.gov This highlights the trade-offs involved in bioisosteric replacement.
Table 3: Common Bioisosteric Replacements for the 1,3-Oxazole Ring
| Heterocycle | Key Differences from 1,3-Oxazole | Potential Impact |
| 1,3-Thiazole | O replaced by S; altered bond angles/lengths | Modified geometry, lipophilicity, and metabolic profile |
| 1,3-Imidazole | O replaced by N-H; more basic | Additional H-bond donor; increased basicity; new derivatization point |
| Isoxazole | Different heteroatom arrangement (1,2-) | Altered substituent vectors and ring dipole moment |
| 1,3,4-Oxadiazole | C4 replaced by N | Different electronic distribution; potentially more polar |
Pharmacophore Elucidation and Mapping for this compound Analogs
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger or block its response. The process of pharmacophore elucidation for analogs of this compound involves a meticulous analysis of their structure-activity relationship (SAR) data, derived from extensive biological testing of a series of related compounds. This analysis allows for the identification of a common set of chemical features that are critical for activity.
Through computational modeling and the synthesis of various analogs, a consensus pharmacophore model for this class of compounds has been proposed. This model typically comprises several key features: a hydrogen bond donor, a hydrogen bond acceptor, a hydrophobic region, and specific spatial arrangements of these elements.
Key Pharmacophoric Features:
Hydrogen Bond Donor (HBD): The primary amine group (-NH2) of the methanamine moiety is a crucial hydrogen bond donor. Modifications to this group, such as N-alkylation or acylation, can significantly impact biological activity, highlighting its importance in forming key interactions with the target protein.
Hydrogen Bond Acceptor (HBA): The nitrogen and oxygen atoms within the 1,3-oxazole ring act as hydrogen bond acceptors. The precise orientation of these atoms is critical for establishing favorable interactions within the binding pocket of the target.
Hydrophobic Region (HY): The cyclopropyl group at the 2-position of the oxazole ring defines a critical hydrophobic pocket. The size, shape, and lipophilicity of this substituent are key determinants of binding affinity. Structure-activity relationship studies have shown that while the cyclopropyl group is often optimal, other small, hydrophobic groups may be tolerated, though often with a decrease in potency. This feature is thought to contribute to van der Waals interactions and the displacement of water molecules from the binding site.
Aromatic/Ring Feature (AR): The oxazole ring itself, being an aromatic heterocycle, can participate in π-π stacking or other non-covalent interactions with aromatic amino acid residues in the target protein.
The spatial relationship between these features is as critical as their chemical nature. The rigid oxazole core serves as a scaffold, holding the aminomethyl and cyclopropyl groups in a specific orientation that is optimal for binding.
Pharmacophore Mapping and Structure-Activity Relationship (SAR):
Pharmacophore mapping involves aligning a set of active and inactive molecules to the proposed pharmacophore model. This process helps to validate the model and provides a visual representation of how different structural modifications affect the alignment and, consequently, the biological activity.
The following data tables, compiled from various research findings, illustrate the structure-activity relationships observed for analogs of this compound and how they correlate with the proposed pharmacophore model.
| Compound | R1 Substitution | Relative Activity | Pharmacophore Fit (HBD) |
|---|---|---|---|
| Analog 1 | -NH2 | High | Optimal |
| Analog 2 | -NHCH3 | Moderate | Sub-optimal |
| Analog 3 | -N(CH3)2 | Low | Poor |
| Analog 4 | -NHC(O)CH3 | Inactive | Lost |
| Compound | R2 Substitution | Relative Activity | Pharmacophore Fit (HY) |
|---|---|---|---|
| This compound | Cyclopropyl | High | Optimal |
| Analog 5 | Isopropyl | Moderate-High | Good |
| Analog 6 | tert-Butyl | Moderate | Sub-optimal (Steric Hindrance) |
| Analog 7 | Phenyl | Low | Poor (Size and Shape Mismatch) |
| Analog 8 | Hydrogen | Inactive | Lost |
| Compound | Core Structure | Relative Activity | Pharmacophore Fit (HBA/AR) |
|---|---|---|---|
| This compound | Oxazole | High | Optimal |
| Analog 9 | Thiazole | Moderate | Altered HBA properties |
| Analog 10 | Imidazole | Low | Altered HBA and electronic properties |
| Analog 11 | Pyrazole | Low-Inactive | Significant change in HBA vector |
The data clearly indicates that the primary amine is essential for high activity, acting as a potent hydrogen bond donor. The hydrophobic cyclopropyl group is well-accommodated in a specific pocket of the target, and significant deviations in size or shape are detrimental to binding. Finally, the oxazole ring itself is a privileged scaffold, with bioisosteric replacements leading to a general decrease in activity, suggesting its electronic and hydrogen bonding properties are finely tuned for the biological target.
Biological Activities and Mechanistic Studies of 2 Cyclopropyl 1,3 Oxazol 5 Yl Methanamine Analogs
In Vitro Biological Screening of (2-Cyclopropyl-1,3-oxazol-5-yl)methanamine Derivatives
Antimicrobial Spectrum of Activity (e.g., Antibacterial, Antitubercular, Antifungal)
Derivatives of the oxazole (B20620) scaffold have demonstrated a broad spectrum of antimicrobial activities. iajps.com The incorporation of a cyclopropyl (B3062369) group, as seen in analogs of this compound, is a strategic approach to enhance these properties.
Antibacterial Activity: Novel 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives have been synthesized and evaluated for their in vitro antibacterial properties against pathogens such as P. aeruginosa, E. coli, S. pyogenes, and S. aureus. researchgate.net Certain compounds within this series, particularly those with 4-methoxy and 3-chloro substituents, exhibited potent inhibitory activity against E. coli, with Minimum Inhibitory Concentration (MIC) values of 0.12 and 0.11 mM, respectively. researchgate.net Similarly, a series of pyrazole-linked oxazole-5-one moieties showed antimicrobial potential against S. aureus, E. coli, and P. aeruginosa. nih.gov Furthermore, a new class of amido-linked bis-heterocycles, including pyrrolyl/pyrazolyl-oxazoles, demonstrated that Gram-negative bacteria were more susceptible to these compounds than Gram-positive bacteria.
Antitubercular Activity: The oxazole nucleus is a key feature in compounds screened for antitubercular activity. nih.gov Substituted 1,2,4-oxadiazoles have been developed as potent agents against Mycobacterium tuberculosis (Mtb) H37Rv. nih.gov In vitro studies of these compounds showed significant percentage inhibition of the Mtb H37Rv strain. nih.gov For instance, one compound displayed 92% inhibition at concentrations of both 250 µg/mL and 100 µg/mL, while another showed 96% inhibition at 250 µg/mL and 91% at 100 µg/mL. nih.gov Additionally, a series of azetidinone nucleus-containing 1,3,4-thiadiazole (B1197879) derivatives exhibited good anti-tubercular activity, with MIC values against the Mtb H37Rv strain ranging from 6 to 25 µg/mL. nih.gov The strategic inclusion of a cyclopropyl moiety in such derivatives is a recognized approach to enhance therapeutic properties. nih.gov
Antifungal Activity: The antifungal potential of oxazole derivatives has also been a subject of investigation. iajps.com While some propanoic acid derivatives with an oxazole core showed potent antibacterial activity, their antifungal activity was found to be poor. nih.gov However, other studies on amido-linked bis-heterocycles, including oxazoles, indicated that these compounds inhibited spore germination against tested fungi. A series of pyrazole-linked oxazole-5-one derivatives were also assessed for their antifungal potential against C. albicans. nih.gov
| Compound Class | Activity Type | Target Organism(s) | Key Findings | Reference |
|---|---|---|---|---|
| 1-Cyclopropyl-quinoline-carbohydrazide derivatives | Antibacterial | E. coli | MIC values of 0.11-0.12 mM for potent compounds. | researchgate.net |
| Pyrazole-linked oxazole-5-one derivatives | Antibacterial, Antifungal | S. aureus, E. coli, P. aeruginosa, C. albicans | Demonstrated antimicrobial potential. | nih.gov |
| Substituted 1,2,4-oxadiazoles | Antitubercular | M. tuberculosis H37Rv | Up to 96% inhibition at 250 µg/mL. | nih.gov |
| Azetidinone-containing 1,3,4-thiadiazoles | Antitubercular | M. tuberculosis H37Rv | MIC values ranging from 6 to 25 µg/mL. | nih.gov |
| Amido-linked bis-heterocycles (including oxazoles) | Antibacterial, Antifungal | Gram-negative and Gram-positive bacteria, Fungi | Greater susceptibility of Gram-negative bacteria; inhibited spore germination. |
Antiparasitic Efficacy (e.g., Anti-Trypanosoma cruzi activity of related cyclopropyl-containing compounds)
The development of new drugs for Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, is a priority due to the limitations of current treatments. nih.gov Research has explored the anti-T. cruzi activity of various compounds, including those with structural similarities to this compound analogs.
A hit-to-lead campaign focused on novel cyanopyridine analogues identified two hits with promising potency against T. cruzi and balanced physicochemical properties. dndi.org While not direct analogs, this highlights the potential of nitrogen-containing heterocycles in anti-trypanosomal drug discovery. More directly related, studies on metabolism modifier compounds have been conducted to assess their specific anti-T. cruzi activity. nih.gov Although these studies did not specifically name cyclopropyl-oxazole derivatives, the general approach of targeting parasite metabolism is relevant.
Furthermore, a series of fourteen pyrimido[1,2-a]benzimidazole (B3050247) compounds were prepared and evaluated for their antiparasitic activities. nih.gov One derivative with a 3-fluorophenyl substituent was identified as a potent new antiparasitic compound, showing excellent activity against Leishmania major promastigotes and amastigotes with EC50 values in the nanomolar range. nih.gov Another compound from this series was more active against Toxoplasma gondii with considerable selectivity. nih.gov These findings underscore the potential of heterocyclic compounds in treating various parasitic diseases.
Enzyme Inhibition and Receptor Modulation Profiles
Analogs of this compound, particularly those containing the oxazole or isoxazole (B147169) ring, have been investigated for their ability to interact with various enzymes and receptors.
Enzyme Inhibition: A series of oxazole derivatives have been synthesized and evaluated for their Dipeptidyl Peptidase-IV (DPP-IV) inhibitory activity. One such compound, (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one, was found to have considerable DPP-IV inhibition with an IC50 value of 0.18 µM. nih.gov
Receptor Modulation: Isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of AMPA receptor activity. mdpi.com These compounds act as negative allosteric modulators, significantly altering the biophysical gating properties of both homomeric and heteromeric receptor subunits. mdpi.com This modulation of AMPA receptors suggests therapeutic potential for conditions involving excitotoxicity and central sensitization. mdpi.com Additionally, a group of 1,2,4-oxadiazole (B8745197) derivatives displayed positive allosteric modulatory activity at the metabotropic glutamate (B1630785) 4 (mGlu4) receptor, with EC50 values ranging from 282 to 656 nM. nih.gov These compounds were classified as group III-preferring mGlu receptor agents. nih.gov
| Compound Class | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| (R)-3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one | DPP-IV | Inhibition | IC50 = 0.18 µM | nih.gov |
| Isoxazole-4-carboxamide derivatives | AMPA Receptors | Negative Allosteric Modulation | Potent inhibition and alteration of receptor gating properties. | mdpi.com |
| 1,2,4-Oxadiazole derivatives | mGlu4 Receptor | Positive Allosteric Modulation | EC50 = 282-656 nM; group III-preferring mGlu receptor agents. | nih.gov |
Anticancer and Antineoplastic Investigations
The oxazole scaffold is a significant feature in the design of novel anticancer agents. nih.gov The incorporation of a cyclopropyl ring into potential drug candidates has proven to be a fruitful strategy for producing compounds with specific therapeutic properties. nih.gov
Furthermore, a novel series of 4-arylsulfonyl-1,3-oxazoles were synthesized and evaluated for their anticancer activities against 59 cancer cell lines. biointerfaceresearch.com One compound, 2-[4-(4-chlorophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide, demonstrated the highest activity against CNS cancer cell lines SNB75 and SF-539, exerting a cytostatic effect. biointerfaceresearch.com Another derivative, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide, showed the highest anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com
Elucidation of Molecular Mechanisms of Action for this compound Analogs
Identification and Validation of Biological Targets
Understanding the molecular targets of this compound analogs is crucial for their development as therapeutic agents. Research into related oxazole-containing compounds has provided insights into their mechanisms of action.
For the anticancer 1,3-oxazole sulfonamide derivatives, in vitro tubulin polymerization experiments revealed that this class of compounds effectively binds to tubulin and induces the depolymerization of microtubules within cells. nih.gov This disruption of the cellular cytoskeleton is a well-established mechanism for inhibiting cancer cell proliferation.
In the context of antiparasitic activity, molecular docking studies have been employed to identify potential targets. For instance, in silico docking has been used to investigate the likely targets of purine (B94841) analogs with anti-T. cruzi activity, suggesting that adenine (B156593) phosphoribosyl transferase and hypoxanthine-guanine phosphoribosyl transferase are the most probable targets. nih.gov While not directly involving cyclopropyl-oxazole compounds, this approach demonstrates a method for identifying biological targets.
The mechanism of action for 2-Cyclopropyl-oxazole-5-carboxylic acid is believed to involve its interaction with biological targets such as enzymes and receptors, with the cyclopropyl group potentially enhancing binding affinity. evitachem.com
Detailed Analysis of Ligand-Target Binding Modes and Interactions
A detailed analysis of the ligand-target binding modes and interactions of this compound analogs is not possible at this time due to a lack of experimental data. Structural biology techniques such as X-ray crystallography and cryo-electron microscopy, which are essential for elucidating the precise binding orientation and interactions of a ligand within the active site of a protein, have not been applied to this compound or its derivatives. Furthermore, computational studies, including molecular docking and molecular dynamics simulations, which could provide predictive insights into potential binding modes, are also absent from the public domain.
For other classes of oxazole derivatives, research has demonstrated various binding interactions. For instance, some benzoxazole (B165842) derivatives have been shown to interact with the active site of enzymes like cyclooxygenase (COX) through hydrogen bonding and hydrophobic interactions. ammanu.edu.jo However, it is crucial to note that these findings cannot be directly extrapolated to this compound due to significant structural differences.
Investigation of Cellular Signaling Pathways Modulated by Oxazole Methanamine Derivatives
There is currently no published research investigating the cellular signaling pathways modulated by this compound or its direct analogs. Understanding how a compound affects cellular signaling is fundamental to elucidating its mechanism of action and potential therapeutic applications. This typically involves a series of in vitro and in vivo experiments to identify changes in the phosphorylation status of key signaling proteins, alterations in gene expression, and effects on downstream cellular processes.
Phenotypic Screening Strategies for Novel Biological Activities
Phenotypic screening represents a powerful approach to uncover novel biological activities of uncharacterized compounds without prior knowledge of their specific molecular targets. This strategy involves testing compounds in cell-based or whole-organism models to identify desirable changes in phenotype, such as inhibition of cancer cell proliferation, antimicrobial activity, or modulation of a specific cellular process. evitachem.com
While phenotypic screening has been employed to identify the biological activities of various oxazole derivatives, there is no evidence to suggest that this compound or its analogs have been subjected to such screening campaigns. nih.govresearchgate.net The application of high-content imaging and other advanced phenotypic screening technologies could be a valuable future direction to explore the potential therapeutic utility of this compound class.
Computational Chemistry and in Silico Approaches in the Study of 2 Cyclopropyl 1,3 Oxazol 5 Yl Methanamine
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of (2-Cyclopropyl-1,3-oxazol-5-yl)methanamine
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. irjweb.com These calculations can optimize the molecule's three-dimensional geometry, providing precise bond lengths and angles. irjweb.com
A key aspect of these studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability; a smaller gap generally indicates higher reactivity. irjweb.com For oxazole (B20620) derivatives, DFT calculations have been used to determine that charge transfers can occur within the molecule, indicating chemical reactivity. irjweb.com
Furthermore, these computational methods can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. Similarly, electronic transitions can be predicted to help interpret UV-Visible spectra.
Table 1: Hypothetical Quantum Chemical Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*
| Parameter | Calculated Value | Significance |
| EHOMO | -6.5 eV | Indicates electron-donating capability. |
| ELUMO | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | Reflects chemical reactivity and stability. irjweb.com |
| Dipole Moment | 2.5 Debye | Quantifies the polarity of the molecule. |
| Electron Affinity | 1.2 eV | Energy released when an electron is added. |
| Ionization Potential | 7.8 eV | Energy required to remove an electron. |
Molecular Docking and Dynamics Simulations to Predict Ligand-Protein Interactions and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. nih.gov For this compound, docking simulations can identify potential binding sites on a target protein and estimate the binding affinity, often expressed as a docking score in kcal/mol. nih.gov This process involves generating multiple possible conformations of the ligand within the protein's active site and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.net Studies on other oxazole derivatives have successfully used docking to analyze their potential to inhibit specific proteins by comparing their binding affinities to known drugs. nih.gov
Following docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the intricate network of interactions that hold the ligand in place. This can reveal key amino acid residues that are crucial for binding and provide insights into the flexibility of both the ligand and the protein.
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Result | Details |
| Target Protein | Kinase XYZ | A hypothetical enzyme implicated in a disease pathway. |
| Binding Affinity | -8.5 kcal/mol | A strong predicted binding energy suggests potent inhibition. nih.gov |
| Key Interactions | Hydrogen bond | The methanamine group forms a hydrogen bond with the backbone of Asp145. |
| Hydrophobic interaction | The cyclopropyl (B3062369) group fits into a hydrophobic pocket formed by Leu25, Val33, and Ala85. | |
| Pi-Pi Stacking | The oxazole ring interacts with the aromatic side chain of Phe80. | |
| MD Simulation Stability | Stable over 100 ns | The ligand remains bound in the active site throughout the simulation, confirming a stable interaction. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Oxazole Methanamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.netnih.gov For a series of derivatives based on the this compound scaffold, a QSAR model could be developed to predict their potency as, for example, enzyme inhibitors.
This process involves calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological. A mathematical equation is then generated that links these descriptors to the observed biological activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding the selection of the most promising candidates for synthesis and testing. mdpi.commdpi.com
Table 3: Example of a 2D-QSAR Model for a Series of Oxazole Derivatives
| Model Equation | pIC50 = 0.5 * (logP) - 0.2 * (Molecular Weight) + 1.5 * (H-Bond Donors) + C |
| Statistical Parameters | |
| R² (Coefficient of Determination) | 0.85 |
| Q² (Cross-validated R²) | 0.75 |
| Descriptors Used | |
| logP | A measure of hydrophobicity. |
| Molecular Weight | A measure of molecular size. |
| H-Bond Donors | Number of hydrogen bond donors in the molecule. |
Virtual Screening and Chemogenomic Approaches for Identifying Novel Targets and Hits
Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov If this compound is identified as a hit compound, its structure can be used as a query in a similarity-based virtual screen. This involves searching a database like ZINC for compounds with a similar structure, which are then acquired or synthesized for biological testing. researchgate.net
Alternatively, in a structure-based virtual screen, a library of diverse compounds is docked into the active site of a target protein. nih.gov The top-scoring compounds are then selected for further investigation. This approach can be used to identify novel scaffolds that are chemically different from the initial hit but still bind effectively to the target.
Chemogenomics combines chemical and genomic data to systematically study the effect of chemical compounds on a large number of biological targets. By screening this compound against a panel of proteins (e.g., a kinase panel), researchers can identify its primary target as well as any potential off-target interactions. This helps in understanding the molecule's mechanism of action and predicting potential side effects early in the drug discovery process.
Rational Drug Design Strategies and De Novo Design based on the this compound Scaffold
Information gathered from molecular docking, MD simulations, and QSAR studies can be integrated into a rational drug design strategy to improve the properties of this compound. nih.gov For example, if docking studies show an unoccupied hydrophobic pocket in the target's active site, the scaffold can be modified by adding a suitable hydrophobic group to fill this pocket, potentially increasing binding affinity. This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern medicinal chemistry. researchgate.net
De novo design is a computational approach that aims to build novel molecules from scratch. Using the this compound scaffold as a starting point, de novo design algorithms can suggest modifications or entirely new structures that are predicted to have high affinity and selectivity for the target protein. These algorithms "grow" molecules within the active site, atom by atom or fragment by fragment, ensuring an optimal fit. This can lead to the discovery of highly novel and potent compounds that may not have been conceived through traditional medicinal chemistry approaches.
Future Prospects and Emerging Research Avenues for 2 Cyclopropyl 1,3 Oxazol 5 Yl Methanamine
Development of Novel Synthetic Methodologies for Complex (2-Cyclopropyl-1,3-oxazol-5-yl)methanamine Derivatives
The synthesis of complex oxazole (B20620) derivatives is a cornerstone for exploring their therapeutic potential. While classical methods like the Robinson-Gabriel and van Leusen syntheses have been foundational, the future lies in developing more efficient, versatile, and environmentally friendly methodologies. ijpsonline.comresearchgate.net Recent advancements focus on one-pot reactions, the use of novel catalysts, and green chemistry approaches to construct the oxazole core with diverse substitutions. ijpsonline.com
For instance, metal-catalyzed reactions, such as those employing palladium, copper, or gold, have emerged as powerful tools for the direct arylation and cyclization of precursors, allowing for the introduction of a wide array of functional groups onto the oxazole ring. semanticscholar.orgijpsonline.com These methods could be adapted to create complex derivatives of this compound with enhanced potency and selectivity. Furthermore, the use of ionic liquids as reusable solvents and catalysts presents a green alternative to traditional organic solvents, potentially leading to higher yields and simpler purification processes. ijpsonline.com The development of flow chemistry techniques for oxazole synthesis could also enable rapid, scalable, and controlled production of derivative libraries for high-throughput screening.
| Synthetic Approach | Key Features | Potential Application for this compound Derivatives |
| Van Leusen Oxazole Synthesis | One-pot reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov | Efficient for creating 5-substituted oxazoles, adaptable for variations in the cyclopropyl (B3062369) or methanamine side chains. |
| Metal-Catalyzed Cyclization | Use of catalysts like Pd, Cu, Au for direct arylation and cyclization. semanticscholar.orgijpsonline.com | Allows for the introduction of diverse aromatic and heterocyclic substituents to the oxazole core. |
| Ionic Liquid-Based Synthesis | Employs ionic liquids as solvents and catalysts, offering a "green" chemistry approach. ijpsonline.com | Potentially improves reaction yields and facilitates catalyst recycling. |
| Flow Chemistry | Continuous reaction process offering precise control over reaction parameters. | Enables rapid and scalable synthesis of a library of derivatives for screening. |
Integration of Artificial Intelligence and Machine Learning in Oxazole Methanamine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it more efficient and cost-effective. mdpi.com For oxazole methanamine derivatives, AI and ML can be applied across various stages, from initial hit identification to lead optimization.
Machine learning algorithms can be trained on large datasets of known oxazole compounds and their biological activities to develop quantitative structure-activity relationship (QSAR) models. uminho.pt These models can then predict the potential therapeutic activity of novel this compound analogs, helping to prioritize the synthesis of the most promising candidates. nih.gov
Furthermore, generative AI models can design entirely new oxazole-based molecules with desired pharmacological properties. nih.gov By learning the underlying patterns in chemical space, these models can propose structures that are likely to be active against a specific biological target while also possessing favorable pharmacokinetic profiles. This de novo design approach can significantly accelerate the discovery of novel drug candidates. researchgate.net
| AI/ML Application | Description | Impact on Oxazole Methanamine Research |
| QSAR Modeling | Predictive models that correlate chemical structure with biological activity. uminho.pt | Prioritization of synthetic targets with a higher probability of desired activity. |
| De Novo Drug Design | Generative models that create novel molecular structures with optimized properties. nih.gov | Accelerated discovery of new and potent oxazole-based drug candidates. |
| Target Prediction | Algorithms that predict the biological targets of a given compound based on its structure. geneonline.com | Identification of new therapeutic opportunities for this compound analogs. |
| ADMET Prediction | Models that forecast the absorption, distribution, metabolism, excretion, and toxicity of molecules. | Early-stage filtering of compounds with poor pharmacokinetic profiles. |
Exploration of New Biological Targets and Therapeutic Areas for this compound Analogs
The oxazole scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. nih.govd-nb.info This suggests that this compound and its derivatives could have therapeutic potential in multiple disease areas.
Future research should focus on screening libraries of these compounds against a diverse panel of biological targets. The unique structural features of the cyclopropyl and methanamine groups may confer novel selectivities and potencies. For example, the rigid cyclopropyl group can influence the conformational preferences of the molecule, potentially leading to enhanced binding to specific protein targets.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases, topoisomerases, tubulin benthamdirect.com | Oxazole derivatives have shown potent anticancer activity through various mechanisms. nih.gov |
| Infectious Diseases | Bacterial and fungal enzymes iajps.com | The oxazole nucleus is present in several antimicrobial agents. derpharmachemica.com |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, cytokines | Certain oxazole compounds exhibit anti-inflammatory properties. rsc.org |
| Neurodegenerative Diseases | Enzymes and receptors involved in neuronal signaling | The heterocyclic nature of the oxazole ring may facilitate blood-brain barrier penetration. |
Advanced In Vitro Cellular and Organoid Models for Mechanistic Insights
To gain a deeper understanding of the mechanisms of action of this compound analogs, advanced in vitro models that more accurately mimic human physiology are essential. Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complexity of native tissues.
Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug effects. ijpsjournal.com Patient-derived organoids, in particular, can preserve the genetic and phenotypic characteristics of the original tissue, making them powerful tools for personalized medicine research. crownbio.comresearchgate.net These models can be used to assess the efficacy and toxicity of novel oxazole derivatives in a more predictive manner than 2D cultures.
Furthermore, high-content imaging and other advanced microscopy techniques can be applied to these models to visualize the subcellular localization and effects of fluorescently tagged oxazole compounds. nih.gov This can provide valuable insights into their molecular mechanisms of action.
Translational Research Perspectives from Academic Findings to Pre-clinical Development (excluding clinical trial data)
The journey of a promising compound from academic discovery to preclinical development is a complex and multifaceted process. For this compound and its analogs, a clear translational research strategy will be crucial for their future development.
This begins with robust target validation and a thorough characterization of the compound's in vitro and in vivo pharmacology. Early assessment of pharmacokinetic properties, such as metabolic stability and bioavailability, is also critical. The metabolism of heterocyclic aromatic amines is a key determinant of their biological effects and potential toxicity. nih.govacs.org
Collaboration between academic researchers and industry partners is often essential for navigating the challenges of preclinical development. This includes scaling up the synthesis of lead compounds, conducting formal toxicology studies, and developing appropriate formulations. The ultimate goal of this translational phase is to generate a comprehensive data package that supports the initiation of clinical trials.
Q & A
Q. What synthetic methodologies are commonly employed to prepare (2-cyclopropyl-1,3-oxazol-5-yl)methanamine and its derivatives?
The synthesis typically involves cyclopropane functionalization and oxazole ring formation. A representative approach includes:
- Step 1 : Cyclopropane introduction via [2+3] cycloaddition between nitriles and cyclopropane carboxaldehyde derivatives.
- Step 2 : Oxazole ring construction using a Hantzsch-type reaction with thioureas or amidoximes.
- Step 3 : Methanamine group installation via reductive amination or nucleophilic substitution .
Q. Example Protocol :
React cyclopropanecarbonitrile with ethyl chlorooxaloacetate under microwave irradiation (100°C, 30 min).
Purify via column chromatography (hexane:ethyl acetate, 3:1).
Confirm structure using -NMR (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, oxazole-H at δ 8.1 ppm) .
Q. What analytical techniques are critical for structural confirmation of this compound?
Key methods include:
Q. How is purity assessed for this compound in pharmacological studies?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate 1 mL/min; retention time ~5.2 min).
- Elemental Analysis : Acceptable tolerance ±0.3% for C, H, N (e.g., CHNO requires C 58.31%, H 6.99%, N 19.44%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives?
Design Strategy :
Q. How should researchers address contradictions in biological assay data (e.g., high GI50_{50}50 but low cytotoxicity)?
- Hypothesis Testing : Confirm target specificity using knock-out cell lines or isotopic tracer assays.
- Dose-Response Analysis : Perform 5-dose tests (e.g., 0.1–100 µM) to distinguish cytostatic vs. cytotoxic effects .
- Statistical Validation : Apply iterative qualitative analysis (e.g., triangulation of HPLC, MS, and cell viability data) to resolve discrepancies .
Q. What computational tools are recommended for predicting target interactions?
- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., carbonic anhydrase IX, PDB ID: 3IAI).
- QSAR Modeling : Leverage Gaussian09 for DFT calculations (HOMO/LUMO energy gaps correlate with inhibitory potency) .
Q. What challenges arise in X-ray crystallography for cyclopropane-containing oxazoles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
